(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-19(20(22)26(25-14)17-6-4-3-5-7-17)12-15(13-23)21(27)24-16-8-10-18(28-2)11-9-16/h3-12H,1-2H3,(H,24,27)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYDBCLHBIAHO-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide, a compound derived from pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves the condensation of 5-chloro-3-methyl-1-phenylpyrazole with various reagents under specific conditions. For instance, one method described involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole with acetophenone in the presence of a base catalyst, leading to the formation of derivatives that exhibit significant biological activity .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit notable cytotoxicity against various cancer cell lines. In a study evaluating several pyrazole derivatives, the compound demonstrated significant activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines, with IC50 values ranging from 120 to 580 nM . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring play a critical role in enhancing anticancer activity.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. A series of related pyrazole compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, the compound exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including E. coli and Bacillus subtilis, indicating its potential use as an antimicrobial agent .
Case Studies
| Study | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| Ezz El-Arab et al. (2024) | HEPG2 | 428 | Anticancer |
| Ezz El-Arab et al. (2024) | MCF | 580 | Anticancer |
| Selvam et al. (2014) | Various bacteria | - | Antimicrobial |
| Selvam et al. (2014) | H37Rv (tuberculosis) | 6.25 µg/mL | Antimicrobial |
The biological activities of this compound are attributed to its ability to interact with various biological targets. The presence of the cyano group and the pyrazole moiety contributes to its reactivity and binding affinity towards enzymes involved in cancer progression and inflammation pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
Case Study:
A derivative of the compound was tested against breast cancer cell lines (MCF7 and MDA-MB231), showing a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism of action involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it exhibits activity comparable to standard antibiotics such as penicillin and fluconazole .
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 14 | 16 |
| Candida albicans | 12 | 14 |
Anti-inflammatory Properties
Compounds similar to (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide have shown potential in reducing inflammation in animal models. The anti-inflammatory effects were assessed using carrageenan-induced paw edema models, demonstrating significant inhibition of edema formation .
Case Study:
In a controlled study, the compound was administered at varying doses (10 mg/kg and 50 mg/kg). The higher dose resulted in a 36% reduction in paw swelling compared to the control group.
Synthesis and Derivative Development
The compound serves as a valuable precursor for synthesizing other biologically active molecules. Its ability to undergo various chemical transformations allows researchers to explore new derivatives with enhanced pharmacological profiles.
Synthetic Pathways:
- Knoevenagel Condensation : The reaction of the compound with ethylcyanoacetate yields derivatives with improved bioactivity.
- Hydrazone Formation : Reacting the compound with hydrazine derivatives leads to new hydrazone compounds that exhibit increased potency against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acrylamide derivatives, focusing on substituent variations and their implications for properties and applications.
Structural Analogues and Substituent Effects
Key Trends and Insights
Electronic Effects :
- Thiophene or pyrimidine substituents () alter planarity and electronic delocalization, affecting activity in kinase inhibitors .
Solubility and Bioavailability :
Experimental and Theoretical Data
Corrosion Inhibition :
ACR-2 and ACR-3 achieved ~85% inhibition efficiency at 20×10⁻⁵ M. The target compound’s pyrazole group may further enhance adsorption via additional π-orbital interactions, though direct data is lacking .DFT/Monte Carlo Simulations :
Studies on ACR-2/3 revealed that electron-rich substituents (e.g., 4-MeO) lower energy gaps (ΔE = ~4 eV), correlating with higher inhibition efficiency. The target compound’s pyrazole may further reduce ΔE, improving reactivity .- Pharmacological Potential: Fluorine and CF₃ substituents in analogs () are linked to enhanced target affinity and metabolic stability, suggesting the target compound’s 4-MeO group could balance solubility and potency .
Q & A
Q. What are the common synthetic routes for (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide, and how can reaction progress and purity be monitored?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole derivatives and acrylamide precursors. A typical approach involves refluxing intermediates (e.g., substituted phenylprop-2-en-1-ones) with hydrazine derivatives in glacial acetic acid, followed by purification via recrystallization . Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v), visualized with iodine vapor . Purity is confirmed by consistent melting points and single-spot TLC profiles.
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and stereochemistry. For example, -NMR peaks near δ 7.0–8.0 ppm indicate aromatic protons, while cyano groups appear as sharp singlets near δ 120–125 ppm in -NMR .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines the structure, with hydrogen-bonding patterns analyzed via graph set theory to identify motifs like rings .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using statistical experimental design (DoE)?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and acetic acid concentration, minimizing side reactions while maximizing yield . Response surface modeling quantifies interactions between variables, enabling prediction of ideal conditions (e.g., 8-hour reflux at 110°C with 20% acetic acid) .
Q. How can contradictions in hydrogen-bonding patterns observed in crystal structures be resolved?
- Methodological Answer : Contradictions may arise from polymorphism or solvent inclusion. Use high-resolution SC-XRD (≤0.8 Å) to resolve ambiguities in electron density maps . Graph set analysis categorizes hydrogen bonds into chains (C), rings (R), or self-assembled motifs, distinguishing intrinsic vs. solvent-mediated interactions . For example, if a reported chain conflicts with your data, re-refine the structure using SHELXL's TWIN/BASF commands to account for twinning or disorder .
Q. What computational methods predict the compound’s interactions with biological targets or supramolecular assemblies?
- Methodological Answer :
- Molecular Docking : Use PubChem-derived 3D structures (CID: [Insert CID]) for docking studies with proteins (e.g., kinases) using AutoDock Vina. Focus on the cyano group’s electrostatic potential for hydrogen bonding .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (FMOs), correlating HOMO-LUMO gaps with reactivity .
Q. How can solvent effects influence the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 1–13) at 40°C/75% RH for 28 days. Monitor degradation via HPLC-MS, identifying hydrolytic cleavage of the enamide bond in acidic conditions. Stabilize the compound by lyophilizing in amber vials under argon, reducing exposure to moisture and light .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate the compound’s identity?
- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) and hot-stage microscopy to distinguish polymorphs. For example, a 5°C variation in melting points may indicate a new solvate. Characterize the crystalline form via PXRD and compare with simulated patterns from SC-XRD data .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Space group | ||
| Hydrogen-bond motifs | , | |
| Refinement software | SHELXL v.2018/3 |
Q. Table 2. Optimized Reaction Conditions via DoE
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux time | 7–9 hours | +15% |
| Acetic acid vol. | 18–22 mL | +10% |
| Temperature | 105–115°C | ±5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
